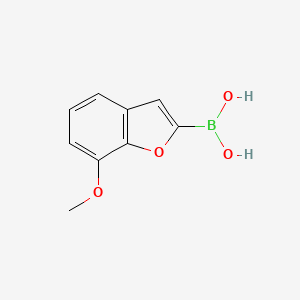

(7-Methoxybenzofuran-2-yl)boronic acid

描述

属性

IUPAC Name |

(7-methoxy-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO4/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPWZFCRQSOJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C(=CC=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094417-81-8 | |

| Record name | (7-methoxy-1-benzofuran-2-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-Depth Technical Guide: Physical Properties & Applications of (7-Methoxybenzofuran-2-yl)boronic Acid

[1]

Executive Summary

(7-Methoxybenzofuran-2-yl)boronic acid (CAS: 1094417-81-8) is a specialized organoboron reagent used primarily in the discovery of novel therapeutics.[1][2][3] As a heteroaryl boronic acid, it serves as a critical building block for introducing the 7-methoxybenzofuran scaffold—a structural motif found in various bioactive natural products and synthetic drugs exhibiting neuroprotective, anti-inflammatory, and anticancer activities.[1]

This guide provides a rigorous analysis of its physicochemical properties, stability profiles, and handling protocols.[1][3] Unlike simple phenylboronic acids, the benzofuran-2-yl moiety presents unique challenges regarding protodeboronation and boroxine equilibrium, necessitating specific experimental conditions for optimal utility in Suzuki-Miyaura cross-coupling reactions.[3]

Molecular Identity & Structural Analysis[1][3][4]

The compound features a benzofuran core substituted with a methoxy group at the C7 position and a boronic acid moiety at the C2 position.[1][2][4] The C7-methoxy substituent is electronically significant, acting as a resonance donor into the aromatic system, which influences the nucleophilicity of the C2-boron center during transmetallation.[3]

| Property | Data |

| Chemical Name | (7-Methoxybenzofuran-2-yl)boronic acid |

| CAS Registry Number | 1094417-81-8 |

| Molecular Formula | C |

| Molecular Weight | 191.98 g/mol |

| SMILES | COC1=CC=CC2=C1OC(=C2)B(O)O |

| MDL Number | MFCD06801701 |

| Structure Class | Heteroaryl Boronic Acid |

Electronic & Steric Considerations

-

7-Methoxy Effect: The methoxy group at position 7 is adjacent to the furan oxygen ring junction.[1] This proximity can induce subtle electronic repulsion between the oxygen lone pairs, potentially altering the planarity or dipole moment compared to the 5-methoxy isomer.[1]

-

C2-Boronic Acid Lability: The C2 position of benzofuran is inherently electron-rich.[3] While this enhances reactivity in cross-coupling, it also increases susceptibility to hydrolytic C-B bond cleavage (protodeboronation) under strongly acidic or high-temperature conditions.[1]

Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models essential for formulation and reaction planning.

| Parameter | Value / Description | Context & Implications |

| Physical State | Off-white to pale yellow powder | Visual purity indicator; darkening suggests oxidation or dehydration.[3] |

| Melting Point | 138–145 °C (Decomposes) | Note:[1][3] Boronic acids often dehydrate to boroxines before true melting.[1][3] Wide ranges indicate variable anhydride content.[1] |

| Solubility | Soluble in DMSO, DMF, MeOH, Acetone.[1][3] Sparingly soluble in CH | Use polar aprotic solvents for stock solutions.[1][3] Aqueous solubility is pH-dependent (higher at basic pH due to boronate formation).[1][3] |

| pKa (Predicted) | ~8.0 – 8.5 (Boronic acid group) | Lower than phenylboronic acid (~8.[1][3]8) due to the electron-withdrawing nature of the benzofuran oxygen.[1] |

| LogP (Predicted) | 1.8 – 2.1 | Moderate lipophilicity; suitable for drug-like fragment screening.[1][3] |

| H-Bond Donors | 2 | From B(OH) |

| H-Bond Acceptors | 4 | 2 from B(OH) |

Stability: The Boroxine Equilibrium

Like most boronic acids, (7-Methoxybenzofuran-2-yl)boronic acid exists in equilibrium with its cyclic trimer (boroxine) upon dehydration.[1][3] This process is reversible.[1][3]

Spectral Characterization

Researchers should verify batch purity using

-

H NMR (500 MHz, DMSO-d

-

~8.50 ppm (s, 2H, B(OH)

- ~7.50 ppm (s, 1H, H-3): Characteristic singlet of the furan ring proton.[1][3]

- ~7.20–6.90 ppm (m, 3H, Ar-H): Aromatic protons of the benzene ring.[1][3] Look for the specific pattern of a 1,2,3-trisubstituted benzene ring (doublet, triplet, doublet pattern).

-

~3.95 ppm (s, 3H, -OCH

-

~8.50 ppm (s, 2H, B(OH)

Experimental Protocol: Suzuki-Miyaura Coupling

The primary application of this compound is the palladium-catalyzed cross-coupling with aryl halides.[3] The following protocol is optimized to minimize protodeboronation of the benzofuran C2 position.

Reagents & Setup

-

Nucleophile: 1.2–1.5 equiv (7-Methoxybenzofuran-2-yl)boronic acid.[1]

-

Catalyst: 5 mol% Pd(dppf)Cl

[1][3]·CH -

Base: 2.0 equiv K

CO

Step-by-Step Procedure

-

Charge: In a reaction vial, combine the aryl halide, boronic acid, and base.

-

Inert: Evacuate and backfill with Argon (3 cycles).

-

Solvent: Add degassed solvent and the Pd catalyst under Argon flow.

-

Reaction: Heat to 80–90 °C for 4–12 hours. Avoid temperatures >100 °C to prevent thermal decomposition of the heteroaryl boronate.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

SO -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step where the boronic acid activates.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of (7-Methoxybenzofuran-2-yl)boronic acid.

Handling, Storage, & Safety[1][3][9]

Stability Hazards[1][3]

-

Protodeboronation: The C2-boron bond is sensitive.[1][3] Avoid storing in acidic media.[1][3]

-

Oxidation: Prolonged exposure to air can lead to the formation of the phenol (7-methoxybenzofuran-2-ol), which typically rearranges to the lactone (benzofuranone).[1]

Storage Protocol

-

Temperature: Store at -20 °C.

-

Container: Tightly sealed glass vial with parafilm; avoid plastic containers for long-term storage if solvent traces are present.[1][3]

GHS Safety Classification[1][3]

References

-

BoronPharm. Product Specification: 7-methoxybenzofuran-2-ylboronic acid (CAS 1094417-81-8).[1][2][5][6][7] Retrieved from .[1][3]

-

BLD Pharm. (5-Methoxybenzofuran-2-yl)boronic acid MSDS & Data (Analogous Reference). Retrieved from .[1][3]

-

Hall, D. G. (2011).[1][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][3][5] Wiley-VCH.[1][3] (General reference for heteroaryl boronic acid stability).

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][3] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition.[1][3] (Protocol optimization grounding).

Sources

- 1. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 551001-79-7|(5-Methoxybenzofuran-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. 1423791-86-9|(4-Fluorobenzofuran-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. angenechemical.com [angenechemical.com]

- 5. boronpharm.com [boronpharm.com]

- 6. boronpharm.com [boronpharm.com]

- 7. boronpharm.com [boronpharm.com]

Technical Guide: Solubility, Stability, and Handling of (7-Methoxybenzofuran-2-yl)boronic Acid

This technical guide is structured to provide actionable, high-level intelligence for researchers working with (7-Methoxybenzofuran-2-yl)boronic acid . It synthesizes physicochemical data with rigorous handling protocols to ensure experimental reproducibility in drug discovery and medicinal chemistry workflows.[1]

Executive Summary & Compound Profile

(7-Methoxybenzofuran-2-yl)boronic acid is a critical heteroaryl building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the benzofuran scaffold into pharmaceutical targets.[1][2]

Unlike simple phenylboronic acids, this compound exhibits specific stability challenges due to the heteroatom effect at the 2-position, making it prone to protodeboronation and boroxine formation. Successful application requires strict adherence to solubility limits and pH controls.[1]

Physicochemical Specifications

| Property | Data / Range | Technical Note |

| Chemical Structure | Benzofuran core, 7-methoxy substituent, 2-boronic acid | Electron-rich ring system; C2-Boron bond is labile.[1] |

| Molecular Weight | ~191.98 g/mol | -- |

| Appearance | Off-white to beige powder | Darkening indicates oxidation or extensive dehydration.[1] |

| Predicted pKa | 8.2 – 8.8 (Boronic Acid) | Lower than phenylboronic acid (pKa ~9.[1]0) due to the benzofuran ring's electron-withdrawing nature relative to the boron.[1] |

| LogP (Predicted) | ~2.1 – 2.4 | Moderately lipophilic; requires organic co-solvents for aqueous assays.[1] |

Solubility Data & Solvent Compatibility

The solubility of (7-Methoxybenzofuran-2-yl)boronic acid is heavily influenced by the boronic acid-boroxine equilibrium .[1] In non-polar or dry solvents, the compound exists in dynamic equilibrium with its trimeric anhydride (boroxine), which can alter apparent solubility and stoichiometry.

Solubility Matrix (Standard Laboratory Conditions, 25°C)

| Solvent | Solubility Rating | Saturation Range (Est.) | Application Application |

| DMSO | Excellent | > 50 mg/mL | Preferred solvent for stock solutions (100 mM).[1] |

| DMF | Excellent | > 50 mg/mL | Alternative stock solvent; harder to remove than DMSO.[1] |

| Methanol/Ethanol | Good | 20 – 40 mg/mL | Suitable for reaction media; avoid for long-term storage (esterification risk).[1] |

| THF | Moderate | 10 – 25 mg/mL | Good for anhydrous coupling reactions.[1] |

| Dichloromethane | Moderate | 5 – 15 mg/mL | Useful for workup/extraction; boroxine form is more soluble here.[1] |

| Water (pH 7) | Poor | < 1 mg/mL | Requires pH adjustment (>9) or complexing agents (e.g., mannitol).[1] |

| Water (pH > 10) | Good | > 10 mg/mL | Forms the boronate anion (Ar-B(OH)₃⁻), significantly increasing solubility.[1] |

Critical Insight: The 7-methoxy group is an electron-donating substituent (EDG).[1] While it increases electron density on the ring, it does not significantly improve water solubility compared to the unsubstituted parent.[1] It does, however, increase solubility in polar organic solvents like Methanol compared to non-polar analogs.

The Boronic Acid <-> Boroxine Equilibrium

Understanding the speciation of this compound is vital for accurate dosing.[1] In solid state and non-aqueous solution, the compound dehydrates to form a cyclic trimer (boroxine).[1]

Caption: The reversible dehydration of boronic acids.[1] Stock solutions in dry DMSO may contain significant amounts of boroxine, which hydrolyzes back to the active monomer upon addition to aqueous reaction media.

Experimental Protocols

Protocol A: Preparation of High-Integrity Stock Solutions

Objective: Create a stable 100 mM stock solution for biological assays or screening.

-

Weighing: Weigh the solid rapidly. Aryl boronic acids can be hygroscopic.[1]

-

Solvent Choice: Use anhydrous DMSO (Grade ≥99.9%).[1] Avoid alcohols for storage to prevent boronic ester formation.[1]

-

Dissolution:

-

Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.

Protocol B: Dissolution in Aqueous Media (for Biological Assays)

Objective: Solubilize the compound in buffer without precipitation.[1]

-

Pre-dilution: Dilute the DMSO stock into the buffer slowly while vortexing.

-

Limit DMSO: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, unless the assay tolerates higher.

-

pH Adjustment (The "Trick"):

-

If precipitation occurs at neutral pH, briefly raise the pH to 10-11 using dilute NaOH.[1] This converts the neutral acid to the anionic boronate species (highly soluble).[1]

-

Once dissolved, slowly adjust back to physiological pH (7.4).[1] The compound often remains in supersaturated solution long enough for assays.[1]

-

-

Complexation: For difficult cases, add D-Mannitol or Pinacol (1:1 molar ratio) to the buffer.[1] These form cyclic esters that are often more soluble and stable than the free acid.[1]

Protocol C: Suzuki-Miyaura Coupling Optimization

Challenge: 2-Heteroaryl boronic acids are notoriously unstable under basic, aqueous conditions at high temperatures (Protodeboronation).[1]

Recommended Conditions:

-

Base: Weaker bases prefered.[1] Use K₃PO₄ or Cs₂CO₃ instead of NaOH/KOH.[1]

-

Catalyst: High-activity catalysts like Pd(dppf)Cl₂ or Pd(Amphos) allow for lower temperatures (60-80°C) and shorter reaction times, minimizing degradation.[1]

Caption: Decision workflow for optimizing coupling reactions, highlighting the critical risk of protodeboronation common to benzofuran-2-yl derivatives.

Stability & Degradation Mechanisms

The 2-position of benzofuran is electron-rich.[1] Under acidic conditions or high heat, the C-B bond can hydrolyze, replacing the boron with a proton (Protodeboronation).

-

Acidic pH (<4): Rapid degradation.[1] Avoid acidic workups.

-

Basic pH (>12): Generally stable as the boronate anion, but prolonged heating can lead to decomposition.[1]

-

Oxidation: Boronic acids can be oxidized to phenols (C-OH) by peroxides or air exposure over time.[1]

-

Indicator: If the solid turns brown or sticky, check for the phenol impurity (7-methoxybenzofuran-2-ol) via LC-MS.[1]

-

References

-

Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] [1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1]

-

Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. [1]

-

PubChem Compound Summary. (2025). Benzofuran-2-ylboronic acid derivatives. National Center for Biotechnology Information.[1] [1]

Sources

Technical Guide: Commercial Availability & Handling of (7-Methoxybenzofuran-2-yl)boronic acid

This guide provides a technical analysis of the commercial availability, procurement strategies, and handling protocols for (7-Methoxybenzofuran-2-yl)boronic acid . It is designed for medicinal chemists and procurement specialists navigating the supply chain for unstable heteroaryl building blocks.

Executive Summary

(7-Methoxybenzofuran-2-yl)boronic acid (CAS: 551001-79-7 ) is a specialized heterocyclic building block used primarily in Suzuki-Miyaura cross-coupling reactions to synthesize bioactive benzofuran derivatives. Unlike robust phenylboronic acids, this 2-heteroaryl boronic acid exhibits significant sensitivity to protodeboronation and oxidative degradation.

While commercially available, it is frequently classified as a "make-to-order" or "cold-chain" item rather than a bulk commodity. Successful utilization requires strict adherence to procurement validation and inert storage protocols.

Chemical Profile & Identification

| Parameter | Specification |

| Chemical Name | (7-Methoxybenzofuran-2-yl)boronic acid |

| CAS Number | 551001-79-7 |

| Molecular Formula | C₉H₉BO₄ |

| Molecular Weight | 191.98 g/mol |

| Structure | Benzofuran core, C7-Methoxy, C2-Boronic Acid |

| Key Impurities | Boroxine anhydride (trimer), 7-methoxybenzofuran (deboronated) |

| Storage Class | -20°C / Inert Atmosphere / Moisture Sensitive |

Commercial Availability Landscape

Supplier Tier Analysis

The compound is not universally stocked in bulk by catalog houses due to its shelf-life instability. Procurement typically follows a tiered availability model:

-

Tier 1 (Catalog Stock): Specialized suppliers like BLD Pharm and Biosynth often list this item with specific handling requirements (Cold Chain).

-

Typical Pack Sizes: 250 mg, 1 g, 5 g.

-

Lead Time: 1–2 weeks (Domestic stock) to 3–4 weeks (Global warehouse transfer).

-

Cost Indication: High (

500 per gram range for research grade).

-

-

Tier 2 (Custom Synthesis): Major aggregators (e.g., eMolecules, SciFinder sources) may list the compound, but fulfillment is often routed to contract research organizations (CROs) in Asia.

-

Risk: Batch-to-batch variability in boroxine content.

-

Procurement Decision Logic

The following decision tree outlines the recommended workflow for sourcing this unstable reagent to ensure project timelines are met.

Figure 1: Procurement decision tree prioritizing compound stability and lead time.

Technical Challenges & Handling

The Stability Paradox: 2-Heteroaryl Boronic Acids

Boronic acids at the C2 position of benzofuran are electronically linked to the heteroatom (oxygen). This makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation), especially under basic conditions or elevated temperatures.

-

Mechanism: The electron-rich benzofuran ring facilitates protonation at the C2 position, leading to the release of boric acid and the formation of 7-methoxybenzofuran (the "null" impurity).

-

Boroxine Equilibrium: Like most boronic acids, this compound exists in equilibrium with its cyclic trimer (boroxine). This is not an impurity per se, but it alters the effective molecular weight.

-

Correction: When calculating stoichiometry, assume a purity of ~95% or verify via NMR using an internal standard (e.g., trimethoxybenzene).

-

Storage & Handling Protocol

-

Upon Receipt: Immediately verify the integrity of the cold pack. If the ice has melted and the container is warm, perform a QC check (NMR) before use.

-

Storage: Store at -20°C under argon or nitrogen.

-

Usage: Allow the vial to warm to room temperature in a desiccator before opening to prevent water condensation, which accelerates degradation.

Synthetic Application: Suzuki-Miyaura Coupling[2]

The primary application is the installation of the 7-methoxybenzofuran moiety into biaryl scaffolds. Below is a validated protocol optimized for unstable 2-heteroaryl boronic acids.

Optimized Protocol (Base-Sensitive)

Standard aqueous carbonate conditions often lead to deboronation. Use mild bases and anhydrous conditions where possible.

Reagents:

-

Aryl Halide (1.0 equiv)

-

(7-Methoxybenzofuran-2-yl)boronic acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM or XPhos Pd G3 (0.05 equiv)

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃

-

Solvent: 1,4-Dioxane/Water (9:1) or Anhydrous Toluene (if hydrolysis is severe)

Workflow:

-

Charge reaction vessel with Aryl Halide, Boronic Acid, Base, and Catalyst.

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed solvent.

-

Heat to 80°C (Avoid reflux temperatures >100°C to minimize deboronation).

-

Monitor via LCMS at 1 hour.

Figure 2: Optimized Suzuki-Miyaura coupling workflow for sensitive heteroaryl boronic acids.

Quality Control & Validation

Before committing valuable advanced intermediates to a reaction, validate the boronic acid batch.

1H NMR Validation (DMSO-d6)

-

Diagnostic Peak (Boronic Acid): Look for broad singlets (OH) around 8.0–9.0 ppm (often disappears with D₂O exchange).

-

Diagnostic Peak (Benzofuran Core):

-

H-3 Proton: Singlet typically around 7.2–7.5 ppm .

-

Methoxy Group: Singlet at 3.9–4.0 ppm .

-

-

Impurity Check: If you see a sharp singlet around 6.8–7.0 ppm that integrates 1:1 with the aromatic protons but lacks the boronic acid environment, it is likely the deboronated 7-methoxybenzofuran .

HPLC Analysis

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

-

Note: Boronic acids often streak or show dual peaks (acid/ester equilibrium) on LCMS. Mass spec (ESI-) usually shows [M-H]⁻ or [M+HCOO]⁻ adducts.

References

-

BLD Pharm. (7-Methoxybenzofuran-2-yl)boronic acid Product Specifications. Retrieved from

-

Biosynth. (5-Methoxybenzofuran-2-yl)boronic acid (Isomer Reference). Retrieved from

-

Hall, D. G. (2011).[2] Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society.

Sources

electrophilic aromatic substitution on 7-methoxybenzofuran

An In-depth Technical Guide to the Electrophilic Aromatic Substitution on 7-Methoxybenzofuran

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive exploration of the principles, regioselectivity, and experimental protocols governing the electrophilic aromatic substitution (EAS) reactions of 7-methoxybenzofuran. As a privileged scaffold, the benzofuran nucleus is integral to numerous natural products and pharmacologically active compounds, making a thorough understanding of its functionalization critical for the rational design of novel derivatives in drug discovery and materials science.[1][2][3][4]

The reactivity of 7-methoxybenzofuran in electrophilic aromatic substitution is governed by the synergistic and sometimes competing electronic effects of the fused furan ring and the methoxy substituent on the benzene ring.

1.1. Electronic Influence of the Benzofuran System

The benzofuran ring system is considered electron-rich due to the lone pair of electrons on the oxygen atom participating in the π-system. This increased electron density activates the molecule towards electrophilic attack compared to benzene. In unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C2 position of the furan ring.[5][6] This preference is attributed to the superior stability of the resulting cationic intermediate (sigma complex), where the positive charge can be effectively stabilized by resonance involving the adjacent oxygen atom and the fused benzene ring.[6][7][8] Attack at the C3 position is less favored as the resulting intermediate receives less stabilization from the benzene portion of the molecule.[6][9]

1.2. The Directing Effect of the 7-Methoxy Group

The methoxy group (-OCH₃) at the C7 position is a potent activating group. It exerts a strong +R (resonance) effect by donating its lone-pair electrons into the aromatic ring, and a weaker -I (inductive) effect due to the electronegativity of the oxygen atom. The resonance effect is dominant, leading to a significant increase in electron density on the benzene ring, particularly at the positions ortho (C6) and para (C4) to the methoxy group.[10][11] This donation of electron density stabilizes the sigma complex formed during electrophilic attack at these positions.[10][11]

1.3. Predicting Regioselectivity in 7-Methoxybenzofuran

The final regiochemical outcome of an EAS reaction on 7-methoxybenzofuran depends on the interplay between the directing effects of the furan oxygen and the C7-methoxy group.

-

Attack on the Furan Ring (C2): Favored by the inherent reactivity of the benzofuran nucleus.

-

Attack on the Benzene Ring (C4, C6): Strongly activated by the C7-methoxy group.

The stability of the potential sigma complex intermediates is the determining factor. Attack at C6 is particularly favored as the resulting positive charge is stabilized by both the methoxy group through resonance (a highly stable oxonium ion contributor) and the inductive effect of the nearby furan oxygen. Attack at C4 is also activated by the methoxy group, but to a lesser extent. Therefore, for many strong electrophiles, substitution is predicted to occur predominantly on the benzene ring, with a preference for the C6 position.

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bepls.com [bepls.com]

- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 5. 22723_lec7.ppt [slideshare.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. conference.pixel-online.net [conference.pixel-online.net]

- 10. brainly.com [brainly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Carbon-Boron Bond in Benzofurans: A Synthetic Chemist's Guide to a Versatile Tool

<

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically relevant molecules and natural products.[1][2] The ability to strategically functionalize this heterocyclic system is paramount to modern drug discovery and development. Among the synthetic handles available, the carbon-boron (C-B) bond stands out for its remarkable versatility, stability, and predictable reactivity. This guide provides a comprehensive overview of the reactivity of the C-B bond in benzofuranylboronic acids and their derivatives. It delves into the core principles governing their transformations, focusing on the mechanistic underpinnings of cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings, as well as oxidative hydroxylation. By offering field-proven insights, detailed experimental protocols, and a discussion of factors influencing reactivity, this document serves as a practical resource for chemists aiming to leverage the power of organoboron chemistry in the synthesis of complex benzofuran-containing targets.

Introduction: The Strategic Value of the Benzofuran C-B Bond

Benzofuran derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][3] This has cemented their status as a high-value pharmacophore. The synthetic challenge, therefore, lies not just in constructing the benzofuran core, but in precisely decorating it with various substituents to modulate its pharmacological profile.

The introduction of a boron moiety onto the benzofuran ring transforms it into a versatile building block. Organoboron compounds, particularly boronic acids and their esters, are valued for their general stability to air and moisture, low toxicity, and broad functional group tolerance.[4][5] The C-B bond, while robust, can be selectively activated under specific catalytic conditions to participate in a host of powerful bond-forming reactions. This unique combination of stability and tunable reactivity makes benzofuranylboronic acids indispensable intermediates in the synthetic chemist's toolbox.

This guide will explore the three primary transformations that define the utility of the benzofuran C-B bond:

-

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura reaction for creating biaryl and vinyl-substituted benzofurans.

-

Copper-Catalyzed C-Heteroatom Bond Formation: The Chan-Lam coupling for accessing N- and O-linked benzofuran derivatives.[6]

-

Oxidative C-O Bond Formation: The conversion of the C-B bond into a hydroxyl group, providing a direct route to phenolic benzofurans.

Understanding the Benzofuran-Boron Bond: Stability and Boron Moieties

The reactivity of a benzofuranylboronic acid is intrinsically linked to the electronic nature of the heterocyclic ring and the type of boron species employed. The benzofuran ring system influences the polarization and strength of the C-B bond, while different boron substituents (e.g., hydroxyls, pinacol, MIDA) modulate the stability and reactivity of the organoboron reagent itself.

Common Boron Moieties: A Choice Dictated by Strategy

While the simple boronic acid (-B(OH)₂) is the most common form, several other derivatives offer distinct advantages in terms of stability, handling, and reactivity.[7]

-

Boronic Acids (-B(OH)₂): The workhorse of cross-coupling. Readily available but can be prone to dehydration to form cyclic boroxines or protodeboronation under certain conditions.

-

Pinacol Boronate Esters (-Bpin): Offer enhanced stability compared to boronic acids, are compatible with chromatography, and are often crystalline, free-flowing solids. They can participate directly in many cross-coupling reactions.[4]

-

MIDA Boronate Esters (-B(MIDA)): N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and moisture-tolerant crystalline solids.[8][9] They are unreactive under standard Suzuki-Miyaura conditions, acting as a protecting group for the boronic acid.[10] The MIDA ligand can be easily cleaved with mild aqueous base to release the reactive boronic acid in situ, making them ideal for iterative cross-coupling strategies where sequential reactions are required.[10][11]

Key Transformations of the Benzofuran-Boron Bond

The synthetic power of the benzofuran-boron bond is most evident in its application in cross-coupling and oxidation reactions. These transformations provide reliable and high-yielding pathways to introduce carbon, nitrogen, and oxygen substituents onto the benzofuran core.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most important application of arylboronic acids, enabling the formation of C(sp²)-C(sp²) bonds.[4] For benzofurans, this translates to the synthesis of aryl- or vinyl-substituted derivatives, which are common motifs in bioactive molecules.

Causality Behind Experimental Choices:

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency.

-

Palladium Source: Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf) are common choices. The palladium source enters the catalytic cycle as Pd(0) after an initial reduction or ligand exchange.

-

Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can dramatically influence reaction rate and scope.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[10]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is often used. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.

Protocol 3.1: Synthesis of 2-Arylbenzofuran via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a benzofuran-2-boronic acid with an aryl bromide.

Materials:

-

Benzofuran-2-boronic acid (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Pd(PPh₃)₄ (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add benzofuran-2-boronic acid, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times. Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 0.5 mmol of boronic acid).

-

Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-arylbenzofuran.

Self-Validation: The success of the protocol is confirmed by the disappearance of starting materials and the appearance of a new, less polar spot on TLC, and confirmed by characterization (¹H NMR, ¹³C NMR, HRMS) of the purified product.

Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for forming aryl C-N and C-O bonds using copper catalysts.[12] This reaction is particularly valuable as it often proceeds under milder conditions than the analogous palladium-catalyzed Buchwald-Hartwig amination and can be run open to the air.[6] It allows for the direct coupling of benzofuranylboronic acids with a wide range of amines, amides, and phenols.[6][13]

Causality Behind Experimental Choices:

-

Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst. It is believed that the active species is a Cu(II) complex which undergoes transmetalation with the boronic acid.

-

Oxidant: Atmospheric oxygen often serves as the terminal oxidant, regenerating the active Cu(II) catalyst.[6]

-

Base: A base, such as triethylamine (Et₃N) or pyridine, is often required. It can act as both a ligand to the copper center and a base to facilitate deprotonation of the nucleophile.

-

Solvent: Dichloromethane (DCM) or methanol are common solvents for this transformation.

Protocol 3.2: N-Arylation of an Amine with Benzofuran-3-boronic Acid

This protocol provides a general procedure for the copper-catalyzed coupling of a primary or secondary amine with benzofuran-3-boronic acid.

Materials:

-

Benzofuran-3-boronic acid (1.0 eq)

-

Amine (1.2 eq)

-

Copper(II) Acetate (Cu(OAc)₂) (1.5 eq, for stoichiometric) or (0.1 eq, for catalytic with air)

-

Triethylamine (Et₃N) (2.0 eq)

-

Dichloromethane (DCM)

-

Molecular sieves (4Å) (optional, for drying)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add benzofuran-3-boronic acid, Cu(OAc)₂, and the amine. If using anhydrous conditions, add activated 4Å molecular sieves.

-

Solvent and Base Addition: Add DCM, followed by triethylamine.

-

Reaction: Stir the mixture vigorously at room temperature. The flask can be left open to the air to allow for oxidation of the copper species. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove copper salts, washing with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-benzofuranyl amine.

Oxidation to Phenolic Benzofurans

The transformation of a C-B bond to a C-O bond is a highly reliable and synthetically useful reaction. It provides a direct route to hydroxy-benzofurans, which can be difficult to access through other methods. This oxidation is a key step in many synthetic sequences, allowing the boron moiety to act as a masked hydroxyl group.

Causality Behind Experimental Choices:

-

Oxidant: The most common and reliable oxidant for this transformation is basic hydrogen peroxide (H₂O₂). Other reagents like oxone or N-oxides can also be effective.[14] A recent metal-free method uses diacetoxyiodobenzene (PhI(OAc)₂).[15][16]

-

Mechanism: The reaction with H₂O₂ proceeds through the formation of a boronate "ate" complex with the hydroperoxide anion. This is followed by a 1,2-migratory insertion of the benzofuran ring from the boron to the oxygen atom. Subsequent hydrolysis of the resulting borate ester releases the desired hydroxy-benzofuran.

Protocol 3.3: Synthesis of a Benzofuran-ol via C-B Bond Oxidation

This protocol details the oxidation of a benzofuranylboronic acid to the corresponding phenol using basic hydrogen peroxide.

Materials:

-

Benzofuranylboronic acid (1.0 eq)

-

Tetrahydrofuran (THF)

-

Sodium Hydroxide (NaOH) solution (e.g., 3M aqueous)

-

Hydrogen Peroxide (H₂O₂) (30% aqueous solution)

Step-by-Step Methodology:

-

Dissolution: Dissolve the benzofuranylboronic acid in THF in a round-bottom flask equipped with a stir bar.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Add the aqueous NaOH solution and stir for 10 minutes.

-

Oxidant Addition: Slowly add the 30% H₂O₂ solution dropwise, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until bubbling ceases.

-

Work-up: Acidify the mixture with 1M HCl to pH ~3-4. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure hydroxy-benzofuran.

Summary of Reactivity and Influencing Factors

The success of these transformations depends on several factors related to the substrate and reaction conditions. A summary is presented below for quick reference.

| Reaction | Key Catalyst | Reagents | Typical Conditions | Key Considerations |

| Suzuki-Miyaura | Palladium (e.g., Pd(PPh₃)₄) | Aryl/Vinyl Halide, Base (K₂CO₃, Cs₂CO₃) | Dioxane/H₂O, 80-100 °C | Base is crucial for transmetalation. Ligand choice can be critical. |

| Chan-Lam | Copper (e.g., Cu(OAc)₂) | Amine/Phenol, Base (Et₃N, Pyridine) | DCM or MeOH, RT, Air | Can be run open to air; oxygen is the terminal oxidant. |

| Oxidation | None (Reagent-based) | H₂O₂/NaOH or PhI(OAc)₂ | THF/H₂O, 0 °C to RT | Exothermic reaction; slow addition of oxidant is required. |

Factors Influencing Reactivity:

-

Electronic Effects: Electron-withdrawing groups on the benzofuran ring can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in Suzuki and Chan-Lam couplings. Conversely, electron-donating groups can enhance reactivity.

-

Steric Hindrance: Bulky substituents near the C-B bond can impede the approach of the metal catalyst, reducing reaction rates. This is a critical consideration in the design of highly substituted benzofuran targets.[17]

-

Positional Isomerism: The reactivity can vary depending on the position of the boron moiety. For instance, benzofuran-2-boronic acid may exhibit different reactivity profiles compared to the 3- or 5-isomers due to the distinct electronic environments at each position.

Conclusion and Future Perspectives

The carbon-boron bond is a cornerstone of modern synthetic strategies targeting complex benzofuran derivatives. Its predictable and versatile reactivity in Suzuki-Miyaura, Chan-Lam, and oxidation reactions provides chemists with reliable access to a wide array of C-C, C-N, and C-O linked analogues. The development of highly stable yet readily activated boron moieties, such as MIDA boronates, has further expanded the scope of what is possible, enabling sophisticated iterative cross-coupling strategies for the construction of complex molecular architectures.[9][11] As the demand for novel benzofuran-based therapeutics continues to grow, the strategic application of C-B bond chemistry will undoubtedly remain a critical and enabling technology in the field of drug discovery and development.

References

-

Reactivity of Benzofuran Derivatives. (2018). ResearchGate. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2022). ACS Omega. [Link]

-

Reactivity of Boronic Acids toward Catechols in Aqueous Solution. (2016). ResearchGate. [Link]

-

Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. (2022). MDPI. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). Journal of the American Chemical Society. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

-

Convenient and efficient chan-lam cross coupling reactions catalyzed by novel copper complex of benzofuran moiety. (2015). ResearchGate. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2022). ACS Omega. [Link]

-

Intramolecular Chan–Lam coupling enabling a formal [2 + 2]... (2021). ResearchGate. [Link]

-

Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. (2021). ACS Omega. [Link]

-

Chan-Lam Coupling. Organic Chemistry Portal. [Link]

-

Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. (2014). Organic Letters. [Link]

-

Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). International Journal of Molecular Sciences. [Link]

-

Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2021). Journal of the American Chemical Society. [Link]

-

Recent advances in the synthesis and reactivity of MIDA boronates. (2022). Chemical Communications. [Link]

-

Structure and Reactivity of Boron-Ate Complexes Derived from Primary and Secondary Boronic Esters. (2015). Organic Letters. [Link]

-

Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. (2022). ACS Catalysis. [Link]

-

From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. (2018). Accounts of Chemical Research. [Link]

-

Cu-Catalyzed Coupling of Aliphatic Amines with Alkylboronic Esters. (2021). Organic Letters. [Link]

-

Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. [Link]

-

2-Acetylbenzofurans: Synthesis, Reactions and Applications. (2018). ResearchGate. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (2005). Wiley-VCH. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. [Link]

-

Midas and Boronic Acids. (2022). ResearchGate. [Link]

-

Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl). Sci-Hub. [Link]

-

Benzofuran synthesis. Organic Chemistry Portal. [Link]

-

Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst. (2017). ResearchGate. [Link]

-

Chan–Lam coupling. Wikipedia. [Link]

-

Iterative reactions of transient boronic acids enable sequential C–C bond formation. (2018). Nature Chemistry. [Link]

-

Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. (2021). National Institutes of Health. [Link]

-

Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (2016). Sciforum. [Link]

-

Bioactive Benzofuran Derivatives: A Review. (2023). ResearchGate. [Link]

-

Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2022). ScienceDirect. [Link]

-

A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. (2022). MDPI. [Link]

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 10. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]

- 11. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Electronic Effects of the Methoxy Group in Benzofuran Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxy-substituted benzofuran boronic acids are privileged scaffolds in modern medicinal chemistry and organic synthesis, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions. Their reactivity and utility are profoundly governed by the electronic effects exerted by the methoxy group. This guide elucidates the nuanced interplay between the methoxy group's inductive and resonance effects, detailing how these phenomena modulate the electron density of the benzofuran ring system. Consequently, these electronic shifts directly influence the chemical properties of the distal boronic acid moiety, impacting its acidity (pKa) and, most critically, its efficiency in the rate-determining transmetalation step of the Suzuki-Miyaura reaction. Understanding these core principles is paramount for rational reaction design, optimization of catalytic conditions, and the strategic synthesis of complex molecular architectures in drug discovery.

Introduction: The Triad of Reactivity

In the landscape of synthetic chemistry, the strategic functionalization of heterocyclic systems is a cornerstone of drug development. The benzofuran scaffold is a common motif in biologically active compounds.[1] When functionalized with a boronic acid, it becomes a versatile precursor for carbon-carbon bond formation via the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[2] The introduction of a methoxy group (-OCH₃) onto this scaffold introduces a layer of electronic complexity that can be harnessed for synthetic advantage. This guide dissects the three key components governing the system's behavior:

-

The Methoxy Group (-OCH₃): A small substituent with a powerful dual electronic nature.

-

The Benzofuran Ring: An aromatic heterocyclic system with its own intrinsic electronic properties.

-

The Boronic Acid [-B(OH)₂]: The functional group that serves as the linchpin for cross-coupling chemistry.

Understanding how the methoxy group electronically "communicates" with the boronic acid through the benzofuran bridge is essential for predicting and controlling chemical reactivity.

Fundamental Electronic Effects of the Methoxy Group

The methoxy group's influence on an aromatic ring is a classic example of competing electronic effects: the inductive effect and the resonance (or mesomeric) effect.[3]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the atom it is attached to through the sigma (σ) bond framework. This effect is distance-dependent and weakens progressively along a carbon chain.[4]

-

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the pi (π) system of the aromatic ring.[5] This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions relative to the substituent.[6]

For the methoxy group, the electron-donating resonance effect is significantly stronger and generally dominates over the electron-withdrawing inductive effect.[7][8] This makes the methoxy group an overall activating group in the context of electrophilic aromatic substitution, meaning it makes the aromatic ring more reactive towards electrophiles.[9]

| Effect | Type | Description | Consequence on Aromatic Ring |

| Inductive | Electron-Withdrawing (-I) | Oxygen's electronegativity pulls electron density through σ-bonds. | Slight deactivation. |

| Resonance | Electron-Donating (+M) | Oxygen's lone pairs delocalize into the π-system. | Strong activation, especially at ortho and para positions. |

| Overall | Activating | The +M effect outweighs the -I effect. | Increased nucleophilicity and reactivity. |

Modulating the Benzofuran Core: A Positional Analysis

The position of the methoxy group on the benzofuran ring dictates which atoms experience the greatest increase in electron density. This has profound implications for the molecule's reactivity in subsequent reactions. The delocalization of oxygen's lone pair creates resonance structures where a negative charge resides on specific carbons of the fused ring system.

Caption: Resonance delocalization in 5-methoxybenzofuran.

As illustrated, a methoxy group at the C5 position enriches the C4, C6, and C2 positions. This electronic enrichment serves two main purposes:

-

Directing Electrophilic Attack: It dictates the regioselectivity of reactions like halogenation or nitration, guiding incoming electrophiles to these electron-rich centers.[10]

-

Influencing the Boronic Acid: The overall increase in electron density across the aromatic system is transmitted to the carbon atom bearing the boronic acid group.

Impact on the Boronic Acid Moiety and Suzuki-Miyaura Coupling

The electronic changes within the benzofuran ring have direct and predictable consequences on the attached boronic acid group and its performance in the Suzuki-Miyaura reaction.

Lewis Acidity (pKa)

A boronic acid acts as a Lewis acid, accepting a hydroxide ion to form a boronate species. The acidity, or pKa, is a measure of this equilibrium. Electron-donating groups, like methoxy, push electron density onto the carbon attached to the boron. This can slightly decrease the Lewis acidity of the boron center, leading to a higher pKa compared to an unsubstituted or electron-withdrawn analogue. Conversely, electron-withdrawing groups increase Lewis acidity and lower the pKa.[11][12]

| Substituent on Phenylboronic Acid | pKa (Aqueous) | Electronic Effect |

| 4-Methoxy | ~9.0-9.2 | Electron-Donating |

| Unsubstituted (H) | ~8.7-8.9[13] | Neutral |

| 4-Trifluoromethyl | ~7.8-8.0[12] | Electron-Withdrawing |

| Note: Data is for substituted phenylboronic acids as a well-studied proxy. Trends are directly applicable to benzofuran systems. |

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, proceeding via a catalytic cycle involving a palladium catalyst.[2] The key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[14]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The transmetalation step, where the organic group (the methoxy-benzofuran moiety) is transferred from the boron atom to the palladium center, is often the rate-determining step of the entire cycle.[2][15] This step is initiated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[15]

The electronic nature of the benzofuran ring plays a crucial role here. An electron-rich benzofuran ring, activated by the +M effect of the methoxy group, accelerates the transmetalation step. [16][17] The increased electron density on the carbon atom bonded to boron makes it more nucleophilic and facilitates its transfer to the electrophilic Pd(II) center. This generally leads to higher reaction rates and improved yields, particularly when coupling with electron-neutral or electron-poor aryl halides.[16][17]

Experimental Protocols & Field-Proven Insights

The theoretical electronic effects translate directly into practical considerations for synthesis and reaction setup.

Synthesis of a Methoxy-Benzofuran Boronic Acid

A common route to aryl boronic acids is through ortho-lithiation followed by borylation. Here is a representative protocol for the synthesis of 5-Methoxybenzofuran-2-boronic acid.

Caption: Synthetic workflow for a methoxy-benzofuran boronic acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-methoxybenzofuran (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi, ~1.1 eq) dropwise. The C2 proton of benzofuran is acidic and is readily abstracted. Stir for 1-2 hours at -78 °C.

-

Causality: The use of a strong, non-nucleophilic base like n-BuLi at low temperature ensures regioselective deprotonation at the most acidic site (C2) without side reactions.

-

-

Borylation: Add triisopropyl borate (B(OiPr)₃, ~1.2 eq) dropwise, maintaining the temperature at -78 °C.

-

Causality: The highly electrophilic boron atom is readily attacked by the lithiated benzofuran carbanion.

-

-

Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Quench the reaction by carefully adding 1M aqueous HCl. This hydrolyzes the boronate ester to the desired boronic acid.

-

Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Application in a Model Suzuki-Miyaura Coupling

This protocol describes the coupling of an electron-rich methoxy-benzofuran boronic acid with an aryl bromide.

Reaction: 5-Methoxybenzofuran-2-boronic acid + 4-Bromotoluene → 5-Methoxy-2-(4-methylphenyl)benzofuran

Step-by-Step Methodology:

-

Vessel Preparation: To a reaction vial, add 5-methoxybenzofuran-2-boronic acid (1.2 eq), 4-bromotoluene (1.0 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Causality: The base is essential to activate the boronic acid, forming the boronate complex required for transmetalation.[15] K₂CO₃ is a common, effective, and moderately strong base suitable for many Suzuki couplings.

-

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Causality: Pd(PPh₃)₄ is a reliable Pd(0) source. The electron-rich phosphine ligands help stabilize the active catalytic species and facilitate the oxidative addition step.[2] For electron-rich boronic acids, this classic catalyst is often sufficient.

-

-

Solvent Addition: Add a solvent system, typically a mixture like Dioxane/Water (e.g., 4:1 ratio).

-

Causality: The organic solvent (Dioxane) solubilizes the organic reagents and catalyst, while the aqueous component is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

-

Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Causality: This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup & Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography.

Conclusion

The methoxy group is a powerful modulator of reactivity in the benzofuran boronic acid scaffold. Its dominant electron-donating resonance effect enriches the aromatic system, which in turn accelerates the rate-determining transmetalation step in Suzuki-Miyaura cross-coupling reactions. This electronic activation generally leads to more efficient and higher-yielding reactions, making methoxy-substituted benzofuran boronic acids highly valuable and predictable building blocks in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of these fundamental electronic principles empowers chemists to make informed decisions in experimental design, catalyst selection, and reaction optimization, ultimately leading to more efficient and successful synthetic outcomes.

References

-

Filo. (2025, April 8). But methoxy grp has negative inductive effect then how it's electron donating. Link

-

Brainly. (2023, August 7). The inductive effect and resonance effect of methoxy (OCH3) are: Circle your choice: A. Link

-

Chegg. (2023, March 14). Solved In chapter 18 , we wil discuss whether a methoxy. Link

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!

-

Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Link

-

Benchchem. Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Link

-

TMP Chem. (2021, May 3). 27.02 Resonance and Inductive Effects.

-

Royal Society of Chemistry. (2023, January 2). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Link

-

Wikipedia. Methoxy group. Link

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Link

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Link

-

Wikipedia. Suzuki reaction. Link

-

Organic Chemistry Portal. Suzuki Coupling. Link

-

Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?Link

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. Link

-

ACS Publications. Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines. The Journal of Physical Chemistry. Link

-

MDPI. On the Computational Determination of the pK a of Some Arylboronic Acids. Link

-

Journal of the American Chemical Society. (2017, March 7). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Link

-

PubMed. Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Link

-

ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Link

-

National Institutes of Health. (2024, June 6). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Link

-

Beaudry Research Group, Oregon State University. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans. Link

-

Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Link

-

ResearchGate. pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. Link

-

Wiley Online Library. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Link

-

ResearchGate. Acidity (pKa values) for selected monosubstituted benzoic and phenylboronic acids. Link

-

Acta Poloniae Pharmaceutica. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Link

-

Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Link

Sources

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. But methoxy grp has negative inductive effect then how it's electron dona.. [askfilo.com]

- 8. Solved In chapter 18 , we wil discuss whether a methoxy | Chegg.com [chegg.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. mdpi.com [mdpi.com]

- 12. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling with (7-Methoxybenzofuran-2-yl)boronic acid

Introduction: The Strategic Importance of the Benzofuran Moiety

The benzofuran scaffold is a privileged heterocyclic system deeply embedded in the landscape of medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[2] The specific introduction of a 7-methoxy group can further modulate the pharmacokinetic and pharmacodynamic profile of a molecule. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[3][4] This palladium-catalyzed reaction between an organoborane and an organohalide offers a powerful tool for the strategic incorporation of the (7-Methoxybenzofuran-2-yl) moiety into complex molecular architectures, making it a cornerstone reaction for drug discovery and development.[1][5]

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This step is often the rate-determining step of the reaction.

-

Transmetalation: The (7-Methoxybenzofuran-2-yl)boronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) complex, where the benzofuran moiety replaces the halide on the palladium center.

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Generalized Approach

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (7-Methoxybenzofuran-2-yl)boronic acid with a variety of aryl halides. Optimization may be required depending on the specific coupling partner.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| (7-Methoxybenzofuran-2-yl)boronic acid | ≥95% | Commercially Available | Store under inert atmosphere. |

| Aryl Halide (e.g., Aryl Bromide) | ≥98% | Commercially Available | |

| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Commercially Available | Other catalysts may be suitable.[8] | |

| Base (e.g., K₂CO₃ or K₃PO₄) | Anhydrous | Commercially Available | Base selection is crucial.[9] |

| Solvent (e.g., 1,4-Dioxane/Water) | Anhydrous/Deionized | Commercially Available | Solvent choice can impact reaction rate.[10] |

| Inert Gas (Argon or Nitrogen) | High Purity |

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (7-Methoxybenzofuran-2-yl)boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Subsequently, add the palladium catalyst (1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Inefficient catalyst turnover | Screen different palladium catalysts and ligands. Buchwald-type ligands can be effective for challenging couplings.[11] |

| Incomplete reaction | Increase reaction time or temperature. | |

| Decomposition of boronic acid | Use milder reaction conditions or protect the boronic acid as a boronate ester.[12] | |

| Side Product Formation | Homocoupling of the boronic acid | Ensure strictly anaerobic conditions and consider using a different base. |

| Protodeboronation | Use anhydrous solvents and a non-aqueous base if possible. | |

| Poor Reproducibility | Inconsistent reagent quality | Use high-purity, anhydrous reagents and solvents. |

| Inefficient stirring | Ensure vigorous stirring, especially for heterogeneous mixtures. |

Conclusion

The Suzuki-Miyaura coupling of (7-Methoxybenzofuran-2-yl)boronic acid is a highly effective method for the synthesis of valuable biaryl compounds. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are key to achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for researchers in the fields of organic synthesis and drug development.

References

Sources

- 1. jcsp.org.pk [jcsp.org.pk]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gala.gre.ac.uk [gala.gre.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

Technical Application Note: Optimized Coupling Strategies for (7-Methoxybenzofuran-2-yl)boronic Acid

Introduction & Executive Summary

(7-Methoxybenzofuran-2-yl)boronic acid is a high-value heterocyclic building block used frequently in the synthesis of bioactive molecules, particularly for oncology and kinase inhibition targets. The benzofuran scaffold serves as a bioisostere for indole and naphthalene systems, while the 7-methoxy substituent provides critical metabolic stability and hydrogen-bond acceptance vectors.

However, 2-heteroaryl boronic acids are notoriously unstable. They suffer from rapid protodeboronation (hydrolysis of the C–B bond to C–H) under standard Suzuki-Miyaura conditions. The electron-donating nature of the 7-methoxy group increases the electron density at the C-2 position, potentially accelerating this side reaction compared to unsubstituted benzofurans.

This guide moves beyond "textbook" conditions, offering three distinct protocols designed to balance reactivity (transmetalation) against decomposition (protodeboronation) .

Mechanistic Insight & Stability Profile

To optimize the reaction, one must understand the competition between the productive catalytic cycle and the destructive side pathway.

-

The Challenge (Protodeboronation): In the presence of water and base, the boronic acid forms a boronate "ate" complex. While this species is required for transmetalation to Palladium, it is also the intermediate that undergoes protonolysis.

-

Electronic Effect (7-OMe): The methoxy group at position 7 pushes electron density into the furan ring. This makes the C-2 carbon more nucleophilic. While this facilitates oxidative addition in the reverse sense, it makes the C-B bond significantly more labile to electrophilic attack by protons (from water or solvent).

-

Strategic Implication: Reaction times must be minimized, and base strength/water concentration must be finely tuned. High-activity catalysts (e.g., Pd(dppf)Cl₂, XPhos) are preferred over Pd(PPh₃)₄ to ensure cross-coupling outcompetes hydrolysis.

Visualization: Competitive Pathways

The following diagram illustrates the kinetic competition that dictates yield.

Figure 1: Kinetic competition between productive transmetalation (Path A) and destructive protodeboronation (Path B). Success depends on accelerating Path A.

Optimized Experimental Protocols

Protocol A: The "Workhorse" Method (High Stability)

Best for: Scale-up, valuable electrophiles, and initial screening. Rationale: Uses Pd(dppf)Cl₂, a robust catalyst that resists deactivation and promotes faster transmetalation than phosphine-free systems. Dioxane is used to ensure solubility of the benzofuran while allowing higher temperatures than THF.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |

| Substrate | Aryl Halide (Br/I) | 1.0 | Iodides react faster (preferred). |

| Nucleophile | (7-Methoxybenzofuran-2-yl)boronic acid | 1.2 - 1.5 | Excess accounts for some deboronation. |

| Catalyst | Pd(dppf)Cl₂ · DCM | 0.03 - 0.05 | 3-5 mol%. Robust against air/moisture. |

| Base | K₂CO₃ (2M aq.) | 3.0 | Standard base; add as aqueous solution. |

| Solvent | 1,4-Dioxane | [0.1 M] | Degassed thoroughly. |

| Conditions | 80–90°C | 2–4 h | Monitor by LCMS every hour. |

Step-by-Step:

-

Charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

-

Seal and purge with inert gas (N₂ or Ar) for 5 minutes.

-

Add degassed 1,4-Dioxane via syringe.

-

Add degassed 2M aqueous K₂CO₃ (3.0 equiv).

-

Heat to 90°C with vigorous stirring. Note: Heterogeneous mixtures require high stir rates.

-

Stop immediately upon consumption of the halide. Extended heating promotes side reactions.

Protocol B: The "Rapid Coupling" Method (Sensitive Substrates)

Best for: Substrates prone to hydrolysis or when Protocol A yields <50%. Rationale: Uses microwave irradiation and a highly active precatalyst (XPhos Pd G2) to complete the reaction in minutes, leaving no time for protodeboronation to occur.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |

| Catalyst | XPhos Pd G2 | 0.02 | 2 mol%. Extremely fast transmetalation. |

| Base | K₃PO₄ (solid) | 2.0 | Mild, anhydrous buffering capacity. |

| Solvent | THF : Water (10:1) | [0.15 M] | Low water content minimizes hydrolysis. |

| Conditions | Microwave, 100°C | 30 min | Rapid ramp time is crucial. |

Step-by-Step:

-

Combine Aryl Halide, Boronic Acid, XPhos Pd G2, and solid K₃PO₄ in a microwave vial.

-

Add wet THF (THF containing 10% water).

-

Cap and irradiate at 100°C for 20–30 minutes.

-

Filter through Celite immediately after cooling.

Protocol C: "Green" Aqueous Conditions

Best for: Simple aryl bromides and environmentally conscious workflows. Rationale: Ethanol/Water mixtures are effective for benzofurans, leveraging the "hydrophobic effect" to accelerate the reaction in aqueous media.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |

| Catalyst | Pd(OAc)₂ + PPh₃ | 0.05 / 0.10 | In situ generation (economical). |

| Base | Na₂CO₃ | 2.5 | |

| Solvent | EtOH : H₂O (1:1) | [0.2 M] | Green solvent system. |

| Conditions | 80°C | 4–6 h | Slower, but easy workup. |

Troubleshooting & Optimization Logic

If yields are low, use the following decision tree to diagnose the failure mode.

Figure 2: Diagnostic logic for optimizing coupling yields.

Critical Note on Purification: Benzofuran byproducts often co-elute with the product.

-

Recommendation: Use a gradient of Hexanes/Ethyl Acetate (0-20%) on silica.

-

Detection: The 7-methoxy group is highly fluorescent; use UV 254nm and 365nm to distinguish the product (often blue/green emission) from the byproduct.

References

-

Suzuki-Miyaura Coupling General Mechanism & Reviews

-